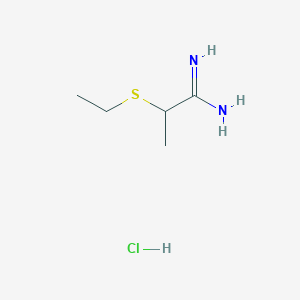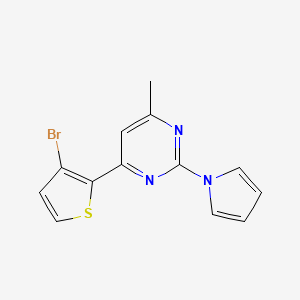![molecular formula C17H22N4O B2809782 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole CAS No. 2418716-65-9](/img/structure/B2809782.png)
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole, also known as Cetuximab, is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR). It is used in the treatment of various types of cancer, including head and neck cancer and colorectal cancer.
Mecanismo De Acción
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole binds to the extracellular domain of the EGFR, preventing the binding of ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-alpha). This prevents the activation of the EGFR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole also induces antibody-dependent cellular cytotoxicity (ADCC), which involves the activation of immune cells such as natural killer cells and macrophages to kill cancer cells.
Biochemical and Physiological Effects:
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole has been shown to have several biochemical and physiological effects. It inhibits the activation of the EGFR signaling pathway, which leads to the inhibition of cell proliferation, survival, and angiogenesis. 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole also induces ADCC, which leads to the killing of cancer cells by immune cells. In addition, 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole has been shown to downregulate the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole has several advantages and limitations for lab experiments. One advantage is that it is a monoclonal antibody, which allows for the specific targeting of the EGFR. Another advantage is that it induces ADCC, which can be used to study the immune response to cancer cells. One limitation is that it is expensive to produce and purify. Another limitation is that it may not be effective in all patients, as some tumors may have mutations in the EGFR pathway that make them resistant to 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole.
Direcciones Futuras
There are several future directions for the study of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole. One direction is the development of combination therapies that target multiple pathways involved in cancer progression. Another direction is the development of biomarkers that can predict which patients will respond to 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole. Additionally, the use of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole in other types of cancer, such as lung cancer and pancreatic cancer, is being studied. Finally, the development of new monoclonal antibodies that target other receptors involved in cancer progression is also an area of active research.
Conclusion:
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole is a monoclonal antibody that targets the EGFR and is used in the treatment of various types of cancer. It has been extensively studied in preclinical and clinical trials and has been shown to improve overall survival and progression-free survival in patients with head and neck cancer and colorectal cancer. 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole is synthesized using hybridoma technology. Hybridoma technology involves the fusion of a B-cell that produces the desired antibody with a myeloma cell that is immortalized. The resulting hybrid cell is capable of producing large quantities of the desired antibody. The hybridoma cells are then cultured in a bioreactor, and the antibody is purified using chromatography.
Aplicaciones Científicas De Investigación
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole has been extensively studied in preclinical and clinical trials. In preclinical studies, 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. In clinical trials, 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole has been used as a monotherapy and in combination with chemotherapy or radiation therapy. It has been shown to improve overall survival and progression-free survival in patients with head and neck cancer and colorectal cancer.
Propiedades
IUPAC Name |
4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-21-11-17(18-19-21)14-5-7-16(8-6-14)22-12-15-10-20(15)9-13-3-4-13/h5-8,11,13,15H,2-4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFTAPAXSARHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2809700.png)
![2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B2809703.png)
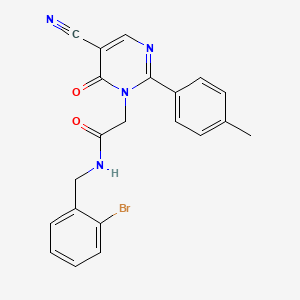
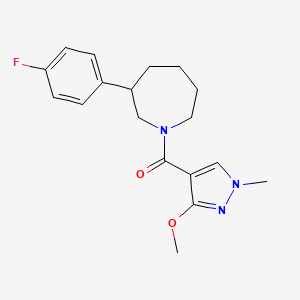
![N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2809708.png)
![2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2809710.png)
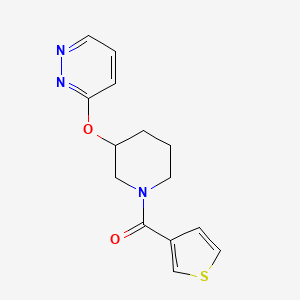
![3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid](/img/structure/B2809712.png)
![N-[3-(acetylamino)phenyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2809713.png)
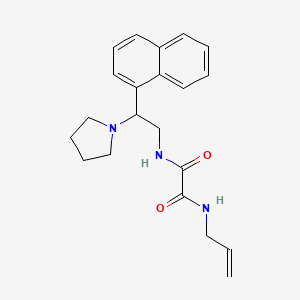
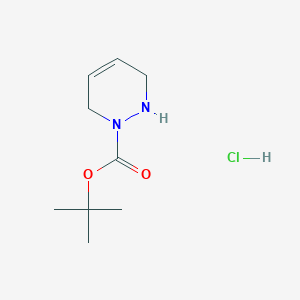
![Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2809719.png)
